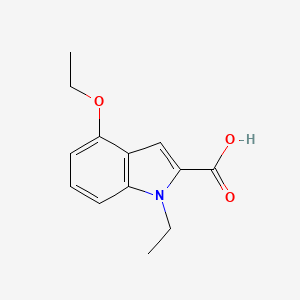

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1-ethylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-14-10-6-5-7-12(17-4-2)9(10)8-11(14)13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPDTUVHVOFYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C1C(=O)O)C(=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The ethoxy and ethyl groups can be introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods for producing 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid may vary, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Solubility: Carboxylic acid derivatives (e.g., 6-methoxy-1H-indole-2-carboxylic acid) exhibit moderate aqueous solubility, while esterified forms (e.g., ethyl 5-methoxyindole-2-carboxylate) are more lipophilic .

Synthetic Methodologies: Ethoxy/Ethyl Introduction: Ethoxy groups are introduced via nucleophilic substitution (e.g., using ethanol/isobutanol under acidic conditions) , while ethylation at N-1 may employ ethyl halides or Mitsunobu reactions . Carboxylic Acid Formation: Hydrolysis of esters (e.g., ethyl → carboxylic acid) using NaOH/THF is a common strategy .

Spectroscopic Characterization :

- NMR : Methoxy protons resonate at δ 3.76 (singlet), whereas ethoxy groups show split signals (δ 1.3–1.4 for CH₃, δ 3.4–3.6 for OCH₂) . The ethyl group at N-1 would exhibit characteristic triplet (CH₂CH₃) and quartet (CH₂CH₃) patterns.

Safety and Hazards :

- Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) often carry warnings for skin/eye irritation (H315, H319) . The target compound likely shares similar hazards due to the reactive carboxylic acid moiety.

Biological Activity

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 233.26 g/mol. Its structure comprises an indole ring with an ethoxy group at the 4-position, an ethyl group at the 1-position, and a carboxylic acid functional group at the 2-position. This arrangement may confer distinct biological properties compared to other indole derivatives.

Biological Activity Overview

Research suggests that compounds with indole structures often exhibit various biological activities, including:

- Antimicrobial : Potential effectiveness against bacterial and fungal infections.

- Anticancer : Indications of cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Possible roles in modulating inflammatory pathways.

The biological activity of 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, preliminary studies indicate binding affinities to proteins involved in metabolic pathways.

Synthesis Methods

The synthesis of 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid can be achieved through various methods, including alkylation reactions involving indole derivatives. The following table summarizes some synthesis routes:

| Synthesis Method | Key Reagents | Yield |

|---|---|---|

| Alkylation with allyl bromide | KOH, Acetone | High |

| Hydrolysis of esters | KOH in Acetone | Excellent |

| Transesterification | NaOEt in Ethanol | Moderate |

Research Findings

Recent studies have evaluated the biological activity of 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid through various assays:

- Antimicrobial Activity : Preliminary tests suggest that the compound exhibits significant antimicrobial properties against several bacterial strains.

- Cytotoxicity : In vitro studies have shown that the compound can induce cell death in cancer cell lines at micromolar concentrations, indicating potential as an anticancer agent .

- Binding Studies : Interaction studies highlight its potential binding affinity to integrase enzymes, suggesting a role in antiviral strategies .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid:

- Study on Anticancer Activity : A study demonstrated that derivatives of indole compounds showed varying degrees of cytotoxicity against human cancer cell lines, with some derivatives exhibiting IC50 values as low as 10 μM .

Table: Summary of Case Study Findings

Q & A

Q. What are the key synthetic routes for 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid, and how is its structure confirmed?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of indole precursors and functional group modifications. For example, ethylation and ethoxylation steps are critical for introducing substituents. Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR) to verify substituent positions and X-ray crystallography for absolute configuration. In related indole-2-carboxylic acid derivatives, NMR peaks at δ 7.62 (s, 1H) and δ 4.70 (t, J = 7.0 Hz, 2H) confirm aromatic protons and ethoxy groups, respectively .

Q. What are the primary analytical techniques for characterizing physicochemical properties of this compound?

- Methodological Answer : Use HPLC for purity assessment (>95% purity) and mass spectrometry (FAB-HRMS) to confirm molecular weight (e.g., m/z 349.1671 [M+H] in analogs). Melting points (e.g., 199–201°C in related compounds) are determined via differential scanning calorimetry. Solubility profiles are tested in polar/non-polar solvents, with water solubility often limited due to the carboxylic acid group .

Q. How is the compound’s stability evaluated under standard laboratory conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity). For storage, maintain at 2–8°C in inert atmospheres. Monitor decomposition via TLC or HPLC; indole derivatives are prone to oxidation, requiring antioxidants like BHT in solution phases .

Advanced Research Questions

Q. How can synthetic yield be optimized for 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid?

- Methodological Answer : Yield optimization focuses on catalytic systems (e.g., CuI in PEG-400/DMF mixtures) and reaction kinetics. For example, refluxing at 80–100°C for 48 hours improves cyclization efficiency. Solvent selection (e.g., acetic acid for protonation) and stoichiometric ratios (1.1:1 molar excess of aldehydes) enhance intermediate formation. Post-synthesis, column chromatography (70:30 ethyl acetate/hexane) achieves >90% purity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC values in cancer cell lines) often arise from structural analogs or assay conditions. Use structure-activity relationship (SAR) studies to isolate substituent effects. For instance, replacing the 5-methoxy group with ethoxy in analogs increases lipophilicity and target binding affinity. Validate findings using orthogonal assays (e.g., SPR for binding kinetics and cell-based viability assays) .

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Electron-donating groups (e.g., ethoxy) stabilize the indole core, enhancing electrophilic substitution at the 3-position. Computational modeling (DFT calculations) predicts reaction sites, while experimental validation uses Hammett plots to correlate substituent σ values with reaction rates. For example, ethoxy groups increase resonance stabilization, favoring nucleophilic attacks in cross-coupling reactions .

Q. What are the best practices for handling spectral data inconsistencies in structural elucidation?

- Methodological Answer : Address NMR signal overlaps (e.g., aromatic protons) using 2D NMR (COSY, HSQC) or deuterated solvents (CDCl). For mass spectrometry ambiguities, employ high-resolution instruments (HRMS) and isotopic labeling. Cross-reference with synthetic intermediates to trace unexpected peaks (e.g., byproducts from incomplete alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.